2-(4-Ethoxybenzenesulfonamido)-4,5-dimethoxybenzoic acid
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Overview
Description
The compound “2-(4-Ethoxybenzenesulfonamido)-4,5-dimethoxybenzoic acid” is a complex organic molecule. It contains functional groups such as ethoxy, sulfonamido, methoxy, and carboxylic acid . These functional groups suggest that the compound may have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonamido and carboxylic acid groups suggests that it could exhibit interesting structural features due to the ability of these groups to participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the carboxylic acid group could undergo reactions such as esterification or amide formation . The sulfonamide group could potentially be hydrolyzed under acidic or alkaline conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups like sulfonamido and carboxylic acid could make it relatively polar and potentially soluble in polar solvents .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of N‐substituted 4,5‐dihydro‐7,8‐dirnethoxybenzothiazepin‐3‐one 1,1 ‐dioxides : This study involves the synthesis of certain sulfonamide derivatives, which include compounds related to 2-(4-Ethoxybenzenesulfonamido)-4,5-dimethoxybenzoic acid. The process described provides key intermediates in the production of benzothizepine rings, a significant structure in chemical research (Catsoulacos & Camoutsis, 1976).
Applications in Macrolide Synthesis : A method of carbonylation, which is crucial for the synthesis of orsellinic acid moieties in macrolides, has been explored. This method is relevant to the broader context of compounds like this compound, highlighting its potential role in the synthesis of complex organic structures (Takahashi, Nagashima, & Tsuji, 1980).
Structural Analysis and Complex Formation
Structural Insights from Crystallography : Research into dimethoxybenzoic acids, closely related to the compound , has yielded insights into their molecular structures and the nature of intramolecular interactions. These findings are crucial for understanding the physical and chemical properties of similar compounds (Barich, Zell, Powell, & Munson, 2004).
Sulfonyl Group Ligands in Chromium Complexes : Research on the use of sulfonyl group-containing ligands in chromium complexes, where compounds similar to this compound are used, provides valuable insights into the development of new complexes with potential applications in catalysis and material science (Schetty, 1968).
Biological Applications
- Proteasome Inhibitors Derived from Related Compounds : A study on syringic acid derivatives, which share structural similarities with this compound, revealed their potential as proteasome inhibitors. This research is significant for understanding the biological activities of similar compounds and their potential therapeutic applications (Orabi, Abaza, El Sayed, Elnagar, Al-Attiyah, & Guleri, 2013).
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Mode of Action
It’s worth noting that the compound contains a benzenesulfonamido group, which is known to interact with various biological targets through hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Compounds with similar structures have been involved in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Pharmacokinetics
It’s important to note that the compound’s stability could be influenced by its susceptibility to hydrolysis, especially in water .
Result of Action
The presence of the benzenesulfonamido group suggests potential interactions with various biological targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s susceptibility to hydrolysis suggests that its stability and consequently its efficacy could be affected by the presence of water .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(4-ethoxyphenyl)sulfonylamino]-4,5-dimethoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO7S/c1-4-25-11-5-7-12(8-6-11)26(21,22)18-14-10-16(24-3)15(23-2)9-13(14)17(19)20/h5-10,18H,4H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXXAYVTSBKCEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2C(=O)O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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